molecular formula C11H16N2O2 B8718311 2-(4-Amino-3-methylphenoxy)-N,N-dimethylacetamide

2-(4-Amino-3-methylphenoxy)-N,N-dimethylacetamide

Cat. No.: B8718311
M. Wt: 208.26 g/mol
InChI Key: GVUUPIGQSUZOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-3-methylphenoxy)-N,N-dimethylacetamide is an organic compound with a complex structure that includes an amide group, a dimethylamino group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-methylphenoxy)-N,N-dimethylacetamide typically involves the reaction of 4-amino-3-methylphenol with chloroacetyl chloride to form 4-amino-3-methylphenoxyacetyl chloride. This intermediate is then reacted with dimethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-methylphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Amino-3-methylphenoxy)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-methylphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenoxyacetamide moiety can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl 4-amino-3-methylphenol
  • N,N-dimethyl 4-amino-3-methylphenoxyacetic acid
  • N,N-dimethyl 4-amino-3-methylphenoxyethylamine

Uniqueness

2-(4-Amino-3-methylphenoxy)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity for certain molecular targets .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-(4-amino-3-methylphenoxy)-N,N-dimethylacetamide

InChI

InChI=1S/C11H16N2O2/c1-8-6-9(4-5-10(8)12)15-7-11(14)13(2)3/h4-6H,7,12H2,1-3H3

InChI Key

GVUUPIGQSUZOIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(C)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 200 mL round bottomed flask with a stirring bar and a drying tube was added N,N-dimethyl 4-(1,1-dimethylethoxycarbonyl)amino-3-methyphenoxyacetamide (1.00 g, 3.24 mmol) and trifluoroacetic acid (20 mL). This solution was stirred at ambient temperature 48 h. The trifluoroacetic acid was removed in vacuo and the residue was dissolved in 200 mL of EtOAc. This solution was washed with NaHCO3 solution and brine. Drying (MgSO4), filtration and removal of the solvent in vacuo gave 0.493 g (73% yield) of N,N-dimethyl 4-amino-3-methylphenoxyacetamide as white crystals. 1H NMR (CDCl3): d 2.15 (s, 3H), 2.97 (s, 3H), 3.08 (s, 3H), 3.27 (br s, 2H), 4.59 (s, 2H), 6.71 (m, 3H). ##STR52## N,N-Dimethyl-2-(4-amino-3-methylphenoxy)ethylamine (5-4)
Name
N,N-dimethyl 4-(1,1-dimethylethoxycarbonyl)amino-3-methyphenoxyacetamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.